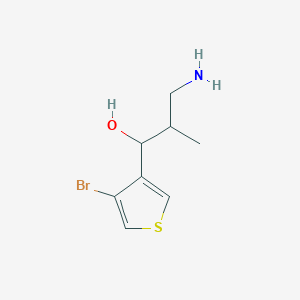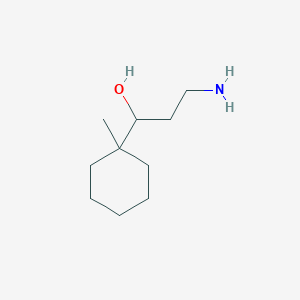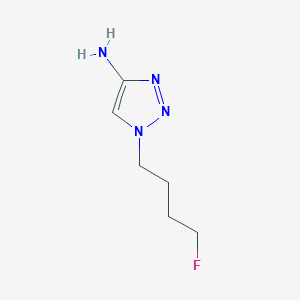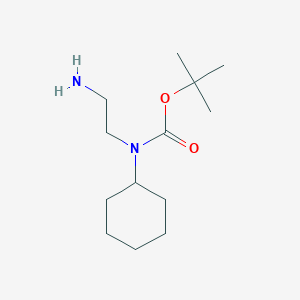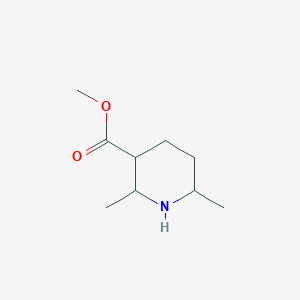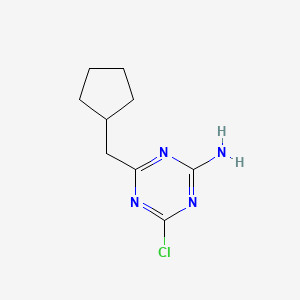
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the fourth position, a cyclopentylmethyl group at the sixth position, and an amine group at the second position of the triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and cyclopentylmethylamine.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism where the amine group of cyclopentylmethylamine attacks the chloro-substituted triazine ring, leading to the formation of the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. A base such as triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or secondary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted triazines, hydroxylated derivatives, and reduced triazine compounds.
科学的研究の応用
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: It may inhibit or activate certain biochemical pathways, resulting in its antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
4-Chloro-1,3,5-triazine: A simpler triazine derivative with similar reactivity.
6-(Cyclopentylmethyl)-1,3,5-triazin-2-amine: Lacks the chloro group but has similar structural features.
4-Chloro-6-methyl-1,3,5-triazin-2-amine: Contains a methyl group instead of a cyclopentylmethyl group.
Uniqueness
4-Chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine is unique due to the presence of both a chloro group and a cyclopentylmethyl group, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H13ClN4 |
|---|---|
分子量 |
212.68 g/mol |
IUPAC名 |
4-chloro-6-(cyclopentylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13ClN4/c10-8-12-7(13-9(11)14-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,11,12,13,14) |
InChIキー |
PSKLMTQRUFBZKJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CC2=NC(=NC(=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


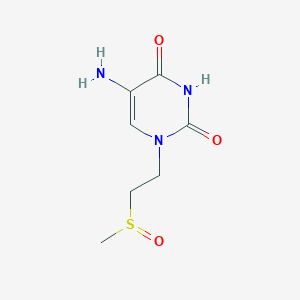
![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)
![tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13201043.png)

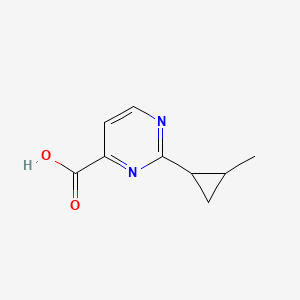
![2-methoxy-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13201051.png)
